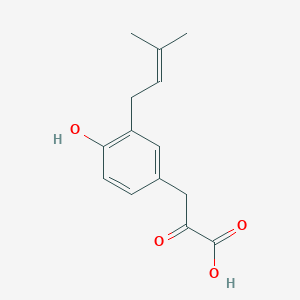
3-Dimethylallyl-4-hydroxyphenylpyruvate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-dimethylallyl-4-hydroxyphenylpyruvic acid is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is substituted by a 3-dimethylallyl-4-hydroxyphenyl group. It is a 2-oxo monocarboxylic acid and a member of phenols. It derives from a pyruvic acid. It is a conjugate acid of a 3-dimethylallyl-4-hydroxyphenylpyruvate(1-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Role in Antibiotic Biosynthesis :
- 3DMA-4HPP is involved in the biosynthesis of aminocoumarin antibiotics like novobiocin and clorobiocin. An enzyme from Streptomyces spheroides, identified as dimethylallyl diphosphate:4-hydroxyphenylpyruvate dimethylallyl transferase, specifically acts on 4-hydroxyphenylpyruvate and dimethylallyl diphosphate to synthesize prenylated 4-hydroxybenzoate, a key component of these antibiotics (Steffensky, Li, Vogler, & Heide, 1998).
- Another study identified CloQ, a prenyltransferase involved in clorobiocin biosynthesis from Streptomyces roseochromogenes. This enzyme is crucial for the formation of ring A (3-dimethylallyl-4-hydroxybenzoic acid) in the aminocoumarin antibiotics (Pojer, Wemakor, Kammerer, Chen, Walsh, Li, & Heide, 2003).
Enzymatic Conversion and Reaction Mechanism :
- The enzyme CloR, identified in Streptomyces roseochromogenes, is a bifunctional non-heme iron oxygenase that converts 3DMA-4HPP through oxidative decarboxylation steps into 3-dimethylallyl-4-hydroxybenzoate. This conversion is a novel pathway for benzoic acid formation (Pojer, Kahlich, Kammerer, Li, & Heide, 2003).
Potential Role in Herbicide Development :
- A study on pyrazole benzophenone derivatives, potential inhibitors of 4-hydroxyphenylpyruvate dioxygenase, an enzyme that acts on 4-hydroxyphenylpyruvate, indicates that modifications of this pathway could be significant in developing new herbicides (Fu, Wang, Zhang, Hou, Gao, Zhao, & Ye, 2017).
Eigenschaften
Produktname |
3-Dimethylallyl-4-hydroxyphenylpyruvate |
|---|---|
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C14H16O4/c1-9(2)3-5-11-7-10(4-6-12(11)15)8-13(16)14(17)18/h3-4,6-7,15H,5,8H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
VRMYGSOHQOAIFX-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1)CC(=O)C(=O)O)O)C |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1)CC(=O)C(=O)O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



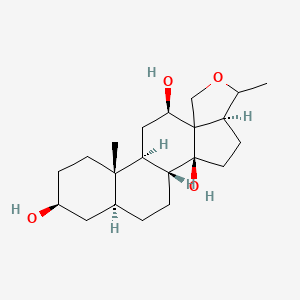
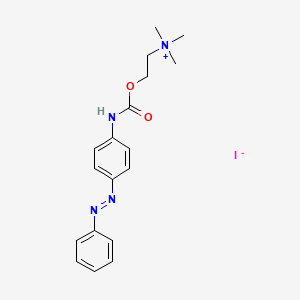
![(6aS,10aS)-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1220696.png)
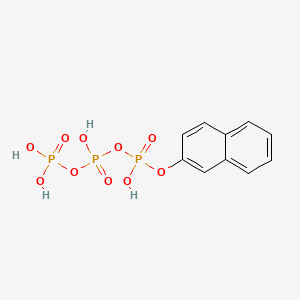
![(2S,4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1220698.png)
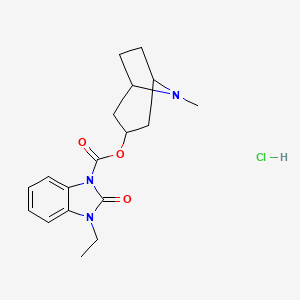
![4-[4-(Dimethylamino)pyridin-1-ium-1-yl]butyl (2-ethoxy-3-hexadecoxypropyl) phosphate](/img/structure/B1220701.png)

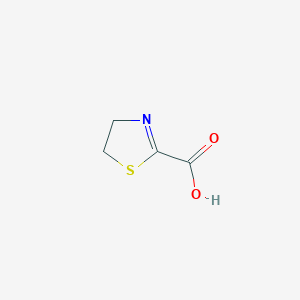
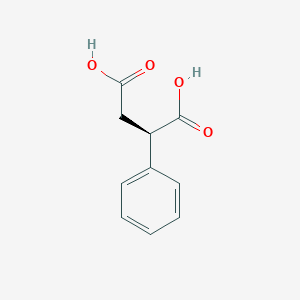

![1-[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B1220708.png)
![Acetic acid [3-[3-(dimethylamino)-1-oxopropyl]-5-benzofuranyl] ester](/img/structure/B1220709.png)
![4-[4-(2-Quinoxalinyl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B1220710.png)